molecular formula C26H30N2O5 B265621 (E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

Katalognummer B265621
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: BZBACQROMZTPSF-ZNTNEXAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate, commonly known as MMPIP, is a chemical compound that has gained significant attention in scientific research. MMPIP has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.

Wissenschaftliche Forschungsanwendungen

MMPIP has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, MMPIP has been shown to modulate the activity of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in the pathogenesis of various neurological disorders, including anxiety, depression, and schizophrenia. MMPIP has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMPIP has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Wirkmechanismus

MMPIP is a selective antagonist of the mGluR7 receptor, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the activity of mGluR7, MMPIP reduces the release of glutamate, which can lead to a reduction in neuronal excitability and a decrease in the symptoms associated with various neurological disorders. MMPIP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Biochemical and Physiological Effects:
MMPIP has been shown to have various biochemical and physiological effects, including the modulation of glutamate release, the reduction of neuronal excitability, and the inhibition of cancer cell growth. Additionally, MMPIP has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MMPIP in lab experiments is its selectivity for the mGluR7 receptor, which allows for the specific modulation of glutamate release. However, one limitation of using MMPIP is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the study of MMPIP, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of MMPIP in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of MMPIP involves the reaction of 4-methoxy-2-methylphenylboronic acid with 2-phenyl-4,5-dioxo-1-(3-morpholinopropyl)pyrrolidine-3-carboxylic acid, followed by the addition of methanol and sodium hydroxide. The resulting product is then purified through column chromatography to obtain MMPIP in its pure form.

Eigenschaften

Produktname

(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate

Molekularformel

C26H30N2O5

Molekulargewicht

450.5 g/mol

IUPAC-Name

(E)-(4-methoxy-2-methylphenyl)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C26H30N2O5/c1-18-17-20(32-2)9-10-21(18)24(29)22-23(19-7-4-3-5-8-19)28(26(31)25(22)30)12-6-11-27-13-15-33-16-14-27/h3-5,7-10,17,23,29H,6,11-16H2,1-2H3/b24-22+

InChI-Schlüssel

BZBACQROMZTPSF-ZNTNEXAZSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4)/[O-]

SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.